molecular formula C10H16ClNO4S2 B2742024 5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide CAS No. 2034540-63-9

5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide

Cat. No.: B2742024
CAS No.: 2034540-63-9
M. Wt: 313.81
InChI Key: OZEYVKASGQXOCW-UHFFFAOYSA-N
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Description

5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide typically involves the following steps:

    Thiophene Sulfonylation: The thiophene ring is sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation: The sulfonyl chloride intermediate is then reacted with 2,3-dimethoxy-2-methylpropylamine under basic conditions to form the sulfonamide.

Reaction Conditions

    Sulfonylation: Chlorosulfonic acid, 0-5°C, inert atmosphere.

    Amidation: 2,3-dimethoxy-2-methylpropylamine, base (e.g., triethylamine), room temperature.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.

    Purification: Techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-sulfonamide.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its sulfonamide group is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

Medicinally, sulfonamide derivatives are explored for their antibacterial, antifungal, and anti-inflammatory properties. This compound’s unique structure may offer specific interactions with biological targets, leading to novel drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,3-dimethoxypropyl)thiophene-2-sulfonamide
  • 5-chloro-N-(2-methoxy-2-methylpropyl)thiophene-2-sulfonamide
  • 5-chloro-N-(2,3-dimethoxy-2-methylbutyl)thiophene-2-sulfonamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide offers a unique combination of steric and electronic properties due to its specific substituents. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO4S2/c1-10(16-3,7-15-2)6-12-18(13,14)9-5-4-8(11)17-9/h4-5,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEYVKASGQXOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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